molecular formula C16H16N5+ B12094156 2,3-bis(2-methylphenyl)-1H-tetrazol-1-ium-5-carbonitrile

2,3-bis(2-methylphenyl)-1H-tetrazol-1-ium-5-carbonitrile

Cat. No.: B12094156
M. Wt: 278.33 g/mol
InChI Key: LDICDPFUGWPYED-UHFFFAOYSA-O
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Carbon tetrachloride, also known as tetrachloromethane, is a chemical compound with the formula CCl₄. It is a non-flammable, dense, colorless liquid with a sweet, chloroform-like odor. Historically, carbon tetrachloride was widely used in fire extinguishers, as a cleaning agent, and as a precursor to refrigerants. due to its toxicity and environmental impact, its use has significantly declined .

Preparation Methods

Synthetic Routes and Reaction Conditions

Carbon tetrachloride is typically synthesized through the chlorination of methane. The reaction involves the following steps:

    Chlorination of Methane: Methane reacts with chlorine gas in the presence of ultraviolet light or a catalyst to form methyl chloride (CH₃Cl).

    Further Chlorination: Methyl chloride undergoes further chlorination to form methylene chloride (CH₂Cl₂), chloroform (CHCl₃), and finally carbon tetrachloride (CCl₄).

The overall reaction can be summarized as: [ \text{CH₄ + 4Cl₂ → CCl₄ + 4HCl} ]

Industrial Production Methods

In industrial settings, carbon tetrachloride is produced by the chlorination of hydrocarbons such as methane or carbon disulfide. The process involves the use of high temperatures and pressures to facilitate the reaction. The reaction is typically carried out in a chlorination reactor, where methane and chlorine gas are introduced and exposed to ultraviolet light or a catalyst to promote the reaction .

Chemical Reactions Analysis

Types of Reactions

Carbon tetrachloride undergoes several types of chemical reactions, including:

    Substitution Reactions: Carbon tetrachloride can undergo nucleophilic substitution reactions, where one or more chlorine atoms are replaced by other nucleophiles.

    Reduction Reactions: Carbon tetrachloride can be reduced to form chloroform, methylene chloride, and methyl chloride.

    Oxidation Reactions: Although less common, carbon tetrachloride can undergo oxidation reactions under specific conditions.

Common Reagents and Conditions

    Nucleophilic Substitution: Common nucleophiles include hydroxide ions (OH⁻), ammonia (NH₃), and alkoxide ions (RO⁻). These reactions typically occur under basic conditions.

    Reduction: Reducing agents such as zinc and hydrochloric acid (Zn/HCl) or sodium borohydride (NaBH₄) can be used to reduce carbon tetrachloride.

    Oxidation: Strong oxidizing agents like potassium permanganate (KMnO₄) can oxidize carbon tetrachloride under specific conditions.

Major Products Formed

    Substitution: Products include chloroform, methylene chloride, and methyl chloride.

    Reduction: Products include chloroform, methylene chloride, and methyl chloride.

    Oxidation: Products can include carbon dioxide (CO₂) and chlorine gas (Cl₂).

Scientific Research Applications

Carbon tetrachloride has several scientific research applications, including:

Mechanism of Action

Carbon tetrachloride exerts its effects primarily through the formation of reactive intermediates. When metabolized in the liver, carbon tetrachloride is converted to trichloromethyl radicals (CCl₃•) by cytochrome P450 enzymes. These radicals can cause lipid peroxidation, leading to cell membrane damage and hepatocellular injury. The trichloromethyl radicals can also form adducts with cellular macromolecules, further contributing to toxicity .

Comparison with Similar Compounds

Carbon tetrachloride can be compared with other similar compounds such as chloroform (CHCl₃), methylene chloride (CH₂Cl₂), and methyl chloride (CH₃Cl). While all these compounds are chlorinated methanes, they differ in their chemical properties, toxicity, and applications:

Carbon tetrachloride is unique due to its high density, non-flammability, and historical use in fire extinguishers and refrigerant production. its high toxicity and environmental impact have led to a decline in its use .

Biological Activity

2,3-bis(2-methylphenyl)-1H-tetrazol-1-ium-5-carbonitrile, also known as Cyanoditolyl Tetrazolium Chloride, is a tetrazole derivative that has garnered attention for its potential biological activities, particularly in the field of cancer research. This article explores the synthesis, biological activity, and mechanisms of action of this compound, drawing from various studies and data.

  • Molecular Formula : C16H14ClN5
  • Molecular Weight : 311.769 g/mol
  • CAS Number : 102568-47-8
PropertyValue
Molecular FormulaC16H14ClN5
Molecular Weight311.769 g/mol
Boiling Point416.7ºC

Synthesis

The synthesis of this compound typically involves palladium-catalyzed cross-coupling reactions, which are effective for creating substituted tetrazoles. The synthetic pathway often includes the reaction of 2-methylphenyl derivatives with appropriate nitriles under controlled conditions to yield the tetrazole structure.

Anticancer Properties

Recent studies have highlighted the anticancer potential of tetrazole derivatives, including this compound. These compounds have been shown to inhibit tubulin polymerization, a critical process in cell division.

  • Mechanism of Action : The compound acts at the colchicine site on tubulin, disrupting microtubule dynamics and leading to cell cycle arrest and apoptosis in cancer cells. This mechanism is particularly relevant for multidrug-resistant cancer cells that overexpress P-glycoprotein.
  • Case Studies :
    • In vitro studies demonstrated that derivatives similar to this compound exhibited IC50 values ranging from 3 to 20 nM against various human tumor cell lines, indicating potent antiproliferative activity .
    • In vivo studies using xenograft models showed significant tumor growth reduction when treated with these compounds, suggesting their clinical potential as antimitotic agents .

Table 2: Antiproliferative Activity Data

CompoundCell LineIC50 (nM)
4lHL-601.3 - 8.1
4lA549>100
4lJurkat3.8

Cytotoxicity and Safety

While exploring the biological activity of tetrazoles, it is crucial to assess their cytotoxicity. Preliminary toxicity studies indicate that while some derivatives exhibit significant anticancer properties, they may also show varying levels of toxicity towards normal cells. Therefore, further optimization is required to enhance selectivity towards cancer cells while minimizing adverse effects on healthy tissues.

Properties

Molecular Formula

C16H16N5+

Molecular Weight

278.33 g/mol

IUPAC Name

2,3-bis(2-methylphenyl)-1H-tetrazol-1-ium-5-carbonitrile

InChI

InChI=1S/C16H15N5/c1-12-7-3-5-9-14(12)20-18-16(11-17)19-21(20)15-10-6-4-8-13(15)2/h3-10H,1-2H3,(H,18,19)/p+1

InChI Key

LDICDPFUGWPYED-UHFFFAOYSA-O

Canonical SMILES

CC1=CC=CC=C1N2[NH2+]C(=NN2C3=CC=CC=C3C)C#N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.